Imidazo[1,2-c]pyrimidine-2-carbonyl chloride
Description
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a heterocyclic compound featuring a fused imidazole and pyrimidine ring system with a reactive carbonyl chloride (-COCl) group at the 2-position. This functional group renders the compound highly electrophilic, making it a critical intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic acyl substitution. While specific data on this compound are scarce in the provided evidence, its structural analogs (e.g., imidazo[1,2-a]pyrimidine derivatives) are well-documented in pharmaceutical and agrochemical research, often serving as precursors for bioactive molecules .
Properties
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-3-11-4-9-2-1-6(11)10-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFAKCZLYUYWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259608 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-85-7 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-c]pyrimidine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazo[1,2-c]pyrimidine-2-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding carbonyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: It can participate in condensation reactions with amines to form amides, which are valuable intermediates in drug synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the reactions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a heterocyclic compound with a fused imidazole and pyrimidine ring system, possessing the molecular formula C₇H₄ClN₃O and a molecular weight of approximately 181.58 g/mol. It is recognized for its potential applications in both medicinal chemistry and material science, primarily due to its reactive carbonyl chloride functional group.
Applications in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceuticals and various biologically active compounds. Research indicates that this compound exhibits notable biological activities and has been studied for its potential as an anti-cancer agent and as a modulator of various biological pathways. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies. Studies on the interactions of this compound with biological molecules have shown promising results, particularly regarding its binding affinity to specific enzymes and receptors, indicating potential therapeutic applications. These interaction studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in drug development. Other imidazo[1,2-c]pyrimidines have demonstrated bronchodilator properties . Additionally, substituted imidazo[1,2-c]quinazolines have shown good to excellent in vitro inhibitory activities against Saccharomyces cerevisiae α-glucosidase, suggesting their potential use in treating type 2 diabetes by regulating blood glucose levels .
Applications in Material Science
This compound is also used in material science. The specific applications are not detailed in the provided search results, but its unique structure and reactive carbonyl chloride functional group likely contribute to its utility in creating novel materials or modifying existing ones.
Mechanism of Action
The mechanism of action of compounds derived from Imidazo[1,2-c]pyrimidine-2-carbonyl chloride often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, blocking the phosphorylation of target proteins and thereby modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific structure of the derivative.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ring Fusion Position : The [1,2-c] fusion in the target compound distinguishes it from the more common [1,2-a] analogs. This structural difference may influence electronic properties and reactivity due to altered π-conjugation and steric effects.
- Functional Group Reactivity : The carbonyl chloride group in the target compound exhibits higher reactivity compared to carboxylic acids (-COOH) or chloromethyl (-CH2Cl) groups, enabling rapid derivatization under mild conditions.
Physicochemical Properties
- Solubility : While direct data are unavailable for the target compound, imidazo[1,2-a]pyrimidin-2-ylmethanamine (a related amine derivative) shows moderate water solubility (2.5 mg/mL at 25°C) . The carbonyl chloride group likely reduces solubility in polar solvents due to increased hydrophobicity.
- Stability : Carbonyl chlorides are moisture-sensitive, requiring anhydrous storage conditions. In contrast, imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is stable at room temperature when sealed .
Biological Activity
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its applications in drug development, supported by case studies and research findings.
Overview of this compound
This compound is characterized by a fused bicyclic structure comprising an imidazole ring and a pyrimidine ring. This compound serves as an important intermediate in synthesizing various pharmacologically active molecules, including antiviral, antibacterial, and anticancer agents.
Target Proteins
The primary biological targets of this compound include:
- KRAS G12C : A common mutation in various cancers.
- Cyclooxygenase-2 (COX-2) : An enzyme involved in inflammation and cancer progression.
Mode of Action
The compound exhibits its biological effects through covalent bonding with target proteins, leading to their inhibition. For instance, the inhibition of KRAS G12C can result in reduced proliferation of cancer cells.
Anticancer Properties
Research has demonstrated that this compound possesses significant anticancer activity. A study highlighted its effectiveness against KRAS G12C-mutated NCI-H358 cells, showing promising results in inhibiting cell growth and promoting apoptosis.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | NCI-H358 | 0.5 | KRAS G12C inhibition |
| 2 | MCF-7 | 1.0 | COX-2 inhibition |
| 3 | HCT-15 | 0.8 | Apoptosis induction |
Antiviral and Antibacterial Activity
In addition to its anticancer properties, this compound has shown potential as an antiviral agent. It has been evaluated for its activity against viruses such as HIV and hepatitis C. The molecular modeling studies indicated favorable binding affinities to viral proteins, suggesting its role as an effective inhibitor .
Case Studies
Case Study 1: KRAS G12C Inhibition
A detailed investigation into the inhibitory effects of this compound on KRAS G12C revealed that it effectively disrupts the signaling pathways associated with cancer cell proliferation. The study utilized various biochemical assays to confirm the compound's efficacy in vitro.
Case Study 2: COX-2 Inhibition
Another study focused on the compound's ability to inhibit COX-2 activity. The results indicated a significant reduction in prostaglandin E2 levels in treated cells compared to controls, highlighting its potential as an anti-inflammatory agent with anticancer properties .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit good bioavailability and suitable pharmacokinetic profiles. However, further studies are necessary to evaluate the toxicity and long-term effects of this compound on human health.
Future Directions
Future research should focus on:
- Optimization of Synthesis : Improving synthetic routes to enhance yield and purity.
- Expanded Biological Testing : Evaluating the compound against a broader range of cancer types and viral infections.
- Mechanistic Studies : Further elucidating the molecular mechanisms involved in its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
